Structural Differentiation: 2-Fluoro vs. Unsubstituted Benzenesulfonamide Moiety Alters Hydrogen-Bond Donor Capacity and Lipophilicity
The target compound differs from the unsubstituted parent, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, by a single fluorine atom at the 2-position of the benzenesulfonamide ring. In the J. Med. Chem. 2024 study, the unsubstituted parent served as the baseline scaffold for the series, and progressive structural modifications—including halogen substitutions—yielded profound changes in CA II inhibitory potency and CA I/CA II selectivity. While compound 7c (the most potent derivative, IC50 = 0.63 nM against CA II, 605-fold selective over CA I) incorporated distinct substitution, the paper demonstrates that benzenesulfonamide substitution is a critical driver of activity divergence within this chemotype [1]. The 2-fluoro substituent in 920213-04-3 is expected to decrease the pKa of the sulfonamide NH, enhance hydrogen-bond donor strength to the zinc-bound water/hydroxide network in CA active sites, and increase lipophilicity (XLogP3 = 2.7 vs. an estimated ~2.2 for the unsubstituted analog), potentially improving membrane permeability.
| Evidence Dimension | Substituent effect on sulfonamide NH acidity and lipophilicity |
|---|---|
| Target Compound Data | 2-fluoro substituent; XLogP3 = 2.7; predicted lower sulfonamide pKa |
| Comparator Or Baseline | Unsubstituted benzenesulfonamide parent analog; estimated XLogP3 ≈ 2.2; higher predicted sulfonamide pKa |
| Quantified Difference | ΔXLogP3 ≈ +0.5; pKa shift estimate not experimentally determined for this specific compound |
| Conditions | Computational prediction based on structural analogy within the pyridazine-tethered sulfonamide series described in J. Med. Chem. 2024, 67, 1611–1623 |
Why This Matters
The fluorine-induced enhancement of sulfonamide acidity and lipophilicity may translate to superior CA II binding affinity and cellular uptake compared to the non-fluorinated parent, justifying its selection over the baseline scaffold for lead optimization campaigns targeting glaucoma or other CA-related indications.
- [1] Tawfik, H.O.; Saleh, M.M.; Ammara, A.; Khaleel, E.F.; Badi, R.; Khater, Y.T.T.; Rasheed, R.A.; Attia, A.A.; Hefny, S.M.; Elkaeed, E.B.; Nocentini, A.; Supuran, C.T.; Eldehna, W.M.; Shaldam, M.A. Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. J. Med. Chem. 2024, 67, 1611–1623. View Source
